7H-Dodecafluoroheptanal
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Overview
Description
7H-Dodecafluoroheptanal: is a fluorinated aldehyde with the molecular formula C7H2F12O and a molecular weight of 330.07 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7H-Dodecafluoroheptanal can be synthesized through several methods. One common approach involves the fluorination of heptanal using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 7H-Dodecafluoroheptanal undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: 7H-Dodecafluoroheptanoic acid.
Reduction: 7H-Dodecafluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7H-Dodecafluoroheptanal is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 7H-Dodecafluoroheptanal exerts its effects is primarily through its reactivity with nucleophiles. The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions . The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable tool in research .
Comparison with Similar Compounds
7H-Dodecafluoroheptanoic acid: A derivative of 7H-Dodecafluoroheptanal, used in similar applications but with different reactivity due to the carboxylic acid group.
7H-Dodecafluoroheptanol: The reduced form of this compound, used in the synthesis of fluorinated polymers and other materials.
Uniqueness: this compound is unique due to its high fluorine content and the presence of an aldehyde group. This combination imparts distinct reactivity and stability, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPPSVQCZAEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337465 |
Source
|
Record name | 7H-Perfluoroheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647-44-9 |
Source
|
Record name | 7H-Perfluoroheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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